N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine is an organic compound known for its distinct pyrazole-based structure. It has garnered interest for its varied applications in medicinal chemistry and potential use in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process. The initial step involves the formation of the pyrazole core, typically achieved by reacting 1,3-dimethyl-1H-pyrazole with chlorinating agents to introduce the chloro substituent.
Industrial Production Methods
For large-scale production, the industrial methods would focus on optimizing yield and reducing by-products. This might include continuous flow reactors and the use of catalysts to expedite the reaction process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing several types of chemical reactions:
Oxidation: Reacts with oxidizing agents.
Reduction: Susceptible to reduction under suitable conditions.
Substitution: Undergoes substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromic acid.
Reducing Agents: For reduction, lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Often requires bases like sodium hydroxide or catalysts like palladium in a hydrogenation setting.
Major Products
These reactions yield a variety of products, including dechlorinated or denitro-derivatives, depending on the specific reagents and conditions.
Scientific Research Applications
This compound plays a significant role in various scientific domains:
Chemistry: Utilized as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug design, particularly as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine exerts its effects through several mechanisms:
Molecular Targets: It interacts with cellular proteins, potentially inhibiting enzymes or altering receptor activities.
Pathways Involved: It may engage in pathways involving inflammation modulation or antimicrobial action by disrupting cellular functions.
Comparison with Similar Compounds
Unique Features
Compared to similar pyrazole-based compounds, N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine stands out due to its specific substituents that offer unique reactivity and potential biological activities.
Similar Compounds
1,3-dimethyl-5-chloro-1H-pyrazole
N-[(4-nitrobenzoyl)oxy]amine
These compounds share structural similarities but differ in their exact substituent patterns and subsequent reactivities.
Feel like diving deeper into any section?
Properties
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O4/c1-8-11(12(14)17(2)16-8)7-15-22-13(19)9-3-5-10(6-4-9)18(20)21/h3-7H,1-2H3/b15-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDHDNWXLTGHP-VIZOYTHASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.